N-Acetyl-ala-ala-ala-methylester

Übersicht

Beschreibung

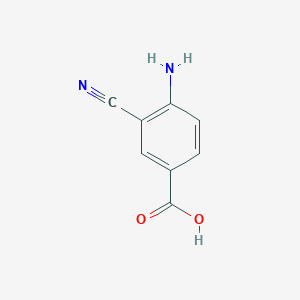

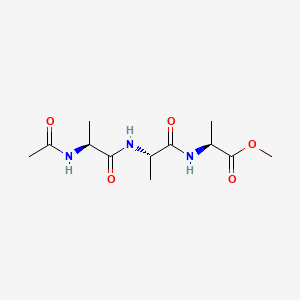

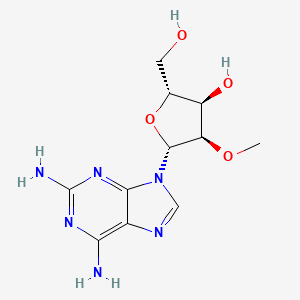

“N-Acetyl-ala-ala-ala-methylester” is a peptide with the molecular formula C12H21N3O5 . It has a molecular weight of 287.31 g/mol . The IUPAC name for this compound is methyl (2S)-2-[[ (2S)-2-[[ (2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoate .

Molecular Structure Analysis

The molecular structure of “N-Acetyl-ala-ala-ala-methylester” consists of three alanine residues linked by peptide bonds, with an acetyl group at the N-terminus and a methyl ester at the C-terminus . The InChIKey for this compound is FKSWBCPVKXRWMC-FXQIFTODSA-N .Physical And Chemical Properties Analysis

“N-Acetyl-ala-ala-ala-methylester” has a density of 1.2±0.1 g/cm^3, a boiling point of 582.7±40.0 °C at 760 mmHg, and a flash point of 306.2±27.3 °C . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . Its XLogP3 is -1.1 , indicating its solubility in water and lipids.Wissenschaftliche Forschungsanwendungen

Supramolecular Helical Self-Assembly

Ac-Ala-Ala-Ala-OMe plays a significant role in the supramolecular helical self-assembly of small peptides. This process is crucial for creating various micro to nanostructures that have applications in nanobiotechnology . The ability of these peptides to form helical assemblies is leveraged in the fabrication of artificial nanomaterials, which can be used as drug delivery vehicles , porous materials for gas adsorption , and in nanomaterial fabrication .

Enhancing Plant Growth Under Abiotic Stress

In the field of plant sciences, derivatives of Ac-Ala-Ala-Ala-OMe, such as 5-aminolevulinic acid (ALA), have been shown to enhance plant growth under abiotic stresses like drought, salinity, heat, and cold. The application of ALA can improve key physiological and biochemical processes in plants, including photosynthesis , nutrient uptake , antioxidant characteristics , and osmotic equilibrium .

Conformational Analysis of Peptides

The compound is used in the conformational analysis of peptides. By studying the vibrational circular dichroism (VCD) spectra of Ac-Ala-Ala-Ala-OMe and similar compounds, researchers can gain insights into the different structural models of peptides. This has implications for understanding peptide behavior in biological systems and can aid in the design of peptide-based drugs .

Immunostimulatory Drug Development

Ac-Ala-Ala-Ala-OMe serves as a building block in the synthesis of immunostimulatory drugs . For instance, it is used in the development of drugs that act as adjuvants in combined antiviral and antitumor therapy. The compound’s structure is crucial for the activity of these drugs, influencing their efficacy and potency .

Metabolism of N-Acylated Amino Acids

In metabolic studies, Ac-Ala-Ala-Ala-OMe is relevant for understanding the biosynthesis and metabolism of N-acylated amino acids. These compounds are structurally related to endocannabinoids and play a role in various biological processes, including cellular signaling and metabolism .

Cellular Hydration and Volume Regulation

Derivatives of Ac-Ala-Ala-Ala-OMe, such as L-alanyl-L-glutamine, influence cellular hydration and volume . They achieve this by affecting intracellular potassium concentrations, which in turn impacts water transport within cells. This has potential applications in understanding and treating conditions related to cellular hydration .

Wirkmechanismus

Action Environment

Environmental factors, such as pH and temperature, influence elastase activity. Optimal conditions enhance compound efficacy, while extreme conditions may affect stability.

: Evidence for an Extended Active Center in Elastase : Chemsrc: H-Ala-OMe.HCl : DrugBank: 5-Aminolevulinic Acid : Proteinase K Complex Structure : Ac-Ala-Ala-Ala-Ala-OMe : Aminolevulinic Acid (ALA) as a Prodrug : Antibody–Drug Conjugates for Non-Oncological Applications

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5/c1-6(13-9(4)16)10(17)14-7(2)11(18)15-8(3)12(19)20-5/h6-8H,1-5H3,(H,13,16)(H,14,17)(H,15,18)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSWBCPVKXRWMC-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26910-17-8 | |

| Record name | L-Alanine, N-acetyl-L-alanyl-L-alanyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26910-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl-N-acetyl-N-L-alanyl-N-L-alanyl alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does temperature affect the circular dichroism of N-Acetyl-ala-ala-ala-methylester in aqueous solutions?

A1: N-Acetyl-ala-ala-ala-methylester displays a positive circular dichroism (CD) signal in the 208–218 nm range at 15°C in water. [] This positive CD signal is attributed to the n-π* transition of the amide chromophore in the molecule. Interestingly, increasing the temperature leads to a decrease in the intensity of this positive CD signal. [] This temperature dependence suggests that the conformation of N-Acetyl-ala-ala-ala-methylester is sensitive to thermal changes, likely due to the disruption of stabilizing intramolecular interactions.

Q2: What is the impact of salt on the circular dichroism of N-Acetyl-ala-ala-ala-methylester?

A2: The presence of salts in the solution also influences the CD spectrum of N-Acetyl-ala-ala-ala-methylester. [] Adding salts to the solution induces changes in the CD spectrum that are similar to the effects observed upon heating. [] This suggests that salts may disrupt the same stabilizing intramolecular interactions that are affected by temperature. The effectiveness of different salts in altering the CD spectrum follows a specific order: LiCl ⩽ KCl = NaCl < MgCl2 ⩽ CaCl2 ⩽ NaClO4. [] This order reflects the varying abilities of these salts to interact with the peptide and alter its conformational preferences.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-(Benzoyloxy)benzo[b]thiophen-2-yl)phenyl benzoate](/img/structure/B1277470.png)

![8-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1277482.png)

![2-(Aminomethyl)[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B1277497.png)